![molecular formula C11H10ClN3O B5729865 4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone](/img/structure/B5729865.png)
4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone
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Overview
Description
4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone, commonly referred to as 4-ACBP, is a chemical compound that has been of particular interest in scientific research due to its potential therapeutic applications. This pyrimidine derivative has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mechanism of Action
The mechanism of action of 4-ACBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-ACBP can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Additionally, it has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ACBP in lab experiments is its high purity and good yield, which allows for reproducibility of results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are several potential future directions for research on 4-ACBP. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additional studies are needed to further elucidate its mechanism of action and to optimize its use in combination with other cancer therapies. Another area of interest is its potential use as an antiviral and antibacterial agent, which could have significant implications for the treatment of infectious diseases. Further research is needed to determine its efficacy and safety in these applications. Overall, 4-ACBP shows great promise as a multifunctional compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 4-ACBP involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with hydrazine hydrate to yield 4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
4-ACBP has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-amino-1-[(4-chlorophenyl)methyl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)7-15-6-5-10(13)14-11(15)16/h1-6H,7H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBUUGSDUWLRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=NC2=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667525 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-1-(4-chlorobenzyl)pyrimidin-2(1H)-one |
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